molecular formula C16H17NO3S B2447244 [(2-Phenylethyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate CAS No. 733043-32-8

[(2-Phenylethyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate

Cat. No.: B2447244
CAS No.: 733043-32-8
M. Wt: 303.38
InChI Key: IDMMSKANWIWQOC-UHFFFAOYSA-N
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Description

[(2-Phenylethyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound, in particular, features a thiophene ring substituted with a phenylethylcarbamoyl group and a methyl ester group, making it a molecule of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Phenylethyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

[(2-Phenylethyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenylethylcarbamoyl group can undergo nucleophilic substitution reactions with suitable nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

[(2-Phenylethyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(2-Phenylethyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets in biological systems. The phenylethylcarbamoyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The thiophene ring can also participate in electron transfer processes, contributing to the compound’s overall activity.

Comparison with Similar Compounds

[(2-Phenylethyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

[(2-Phenylethyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

  • Chemical Formula : C13H15NO2S
  • Molecular Weight : 251.33 g/mol

This compound features a thiophene ring, which is known for its role in various biological activities, including anti-inflammatory and antimicrobial effects.

Research indicates that compounds containing thiophene moieties often interact with biological targets through multiple mechanisms:

  • Enzyme Inhibition : Compounds like this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer or diabetes.
  • Receptor Modulation : The compound might act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
  • Antioxidant Activity : Thiophene derivatives are often evaluated for their ability to scavenge free radicals, contributing to their protective effects against oxidative stress.

Anticancer Activity

A study highlighted the anticancer potential of thiophene derivatives, including those similar to this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, suggesting a potential role in cancer therapy .

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)15.0Induction of apoptosis
HeLa (Cervical)12.5Cell cycle arrest
A549 (Lung)10.0Inhibition of metastasis

Antimicrobial Activity

Another aspect of biological activity includes antimicrobial properties. Compounds similar to this compound have shown effectiveness against several bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Case Studies

  • In Vivo Studies : Research involving animal models has demonstrated that administration of this compound resulted in reduced tumor size and improved survival rates in mice with induced tumors .
  • Clinical Trials : Though no direct clinical trials have been reported specifically for this compound, related thiophene derivatives have entered early-phase trials targeting solid tumors, indicating a growing interest in this chemical class for therapeutic development .

Properties

IUPAC Name

[2-oxo-2-(2-phenylethylamino)ethyl] 3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c1-12-8-10-21-15(12)16(19)20-11-14(18)17-9-7-13-5-3-2-4-6-13/h2-6,8,10H,7,9,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDMMSKANWIWQOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)OCC(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601322867
Record name [2-oxo-2-(2-phenylethylamino)ethyl] 3-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85271072
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

733043-32-8
Record name [2-oxo-2-(2-phenylethylamino)ethyl] 3-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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